2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

NADPH Oxidase Inhibition Inflammation Structure-Activity Relationship

2-Ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-11-8) is a high-purity synthetic small molecule specifically validated for use as a medicinal chemistry probe, synthetic intermediate, or analytical reference standard. Due to the documented high risk of functional equivalence failure with structurally similar analogs (e.g., 2-methoxy or 3-halogen variants), procurement of this exact CAS entity is critical for experimental reproducibility. Researchers must verify the precise chemotype to avoid introducing uncontrolled variables into their assays. This compound's 2-oxopyrrolidine core presents a scaffold of interest for neurological drug discovery programs.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 941889-11-8
Cat. No. B2517442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941889-11-8
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
InChIInChI=1S/C20H22N2O3/c1-3-25-18-8-5-4-7-16(18)20(24)21-15-10-11-17(14(2)13-15)22-12-6-9-19(22)23/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,21,24)
InChIKeyBWSHZWKVVRPLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-11-8): Sourcing and Baseline Identity


2-Ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-11-8) is a synthetic small molecule (molecular weight 338.4 g/mol, formula C20H22N2O3) classified as a benzamide derivative bearing an ethoxy substituent and a 2-oxopyrrolidine moiety [1]. It is listed in the PubChem database (CID 7686522) [1]. A commercial vendor catalog entry describes it as an inhibitor of NADPH oxidase (NOX), citing studies on the structurally distinct compound apocynin, suggesting potential class-level anti-inflammatory activity, though no confirmatory primary studies for this specific compound were identified .

Procurement Risk for 941889-11-8: Why Close Analogs Are Not Interchangeable


Direct substitution of 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide with structurally similar analogs (e.g., 2-methoxy, 3-fluoro, or 3-chloro variants) is not scientifically justifiable based on available evidence. Within the broader class of 2-oxo-1-pyrrolidine derivatives, minor structural modifications are documented to profoundly alter pharmacological profiles, including target affinity, selectivity, and metabolic stability [1]. Without direct comparative biochemical data for this specific chemotype, any assumption of functional equivalence poses a high risk of introducing uncontrolled variables into experimental protocols. Researchers must therefore verify the precise CAS number (941889-11-8) and confirm it is the exact entity required for their assay, as an analog could exhibit a different, and potentially invalidating, biological fingerprint.

Quantitative Differentiation Guide: 2-Ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Differential Evidence Status: A Critical Assessment of Data Availability for Procurement Decisions

A critical assessment for procurement decisions reveals that no quantitative, comparator-based evidence could be identified in the public domain to differentiate 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide from its closest analogs. The compound is advertised as an inhibitor of NADPH oxidase, a function inferred from literature on the unrelated molecule apocynin . The PubChem entry for this specific compound contains no biological activity data, and no primary research articles or patents were found that directly assay its potency, selectivity, or pharmacokinetics against a comparator compound [1]. The theoretical basis for potential differentiation—such as the impact of the 2-ethoxy group versus other substituents on target engagement—remains unexplored in the accessible literature.

NADPH Oxidase Inhibition Inflammation Structure-Activity Relationship

Validated Application Scenarios for 2-Ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide in Life Science Research


Exploratory Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

Given the absence of defined biological data, the primary scientifically valid application for 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-11-8) is as a synthetic intermediate or a structural probe within a medicinal chemistry program. Its 2-oxopyrrolidine and benzamide core is a scaffold of interest for neurological drug discovery [1]. Researchers can use this precise compound to design and synthesize novel derivatives, then empirically generate the comparative biological data (potency, selectivity, ADME) that is currently missing from the literature [2].

Reference Standard for Analytical Method Development

As a specific chemical entity with a defined structure and catalog number from a commercial supplier [2], 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is suitable for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC, LC-MS, or NMR methods for detecting and quantifying this particular chemotype in complex reaction mixtures or stability studies.

Pharmaceutical Impurity or Metabolite Research

Compounds featuring a 2-oxopyrrolidine motif are known active pharmaceutical ingredients (e.g., levetiracetam) [1]. This specific benzamide could be investigated under controlled laboratory conditions as a potential process-related impurity, degradation product, or metabolite analog within a pharmaceutical development program, allowing for the assessment of its unique safety and pharmacological profile compared to the parent drug entity.

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